molecular formula C9H13NO2 B3029512 3-(1-Amino-3-hydroxypropyl)phenol CAS No. 683220-64-6

3-(1-Amino-3-hydroxypropyl)phenol

Cat. No. B3029512
M. Wt: 167.20
InChI Key: YWBVXJDWRKZBLW-UHFFFAOYSA-N
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Description

3-(1-Amino-3-hydroxypropyl)phenol is a chemical compound with the molecular formula C9H13NO2 . It is also known as (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride and ®-3-(1-Amino-3-hydroxypropyl)phenol HCL .


Molecular Structure Analysis

The InChI code for 3-(1-Amino-3-hydroxypropyl)phenol is 1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1 . This indicates the connectivity and hydrogen atom locations in the molecule. The molecular weight of the compound is 203.67 .

Scientific Research Applications

1. Hydroxylation and pH-Dependent Regioselectivity

A study investigated the pH-dependent regioselectivity of ortho-hydroxylation of 3-fluorophenol, which is structurally related to 3-(1-Amino-3-hydroxypropyl)phenol. The research highlights how pH influences the hydroxylation process, providing insights into reaction mechanisms involving similar phenolic compounds (Peelen et al., 1993).

2. Amino-1H-Isoindoles Formation with Phenols

In another study, the reactions of phenols, including compounds like 3-(1-Amino-3-hydroxypropyl)phenol, with phthalodinitrile were explored. This research contributes to the understanding of the formation of amino-1H-isoindoles, a significant reaction in organic chemistry (Bartlett et al., 1969).

3. Intermolecular Hydrogen Bonding Studies

A study focused on the anion-recognition ability of phenolic hydroxyl groups and amino hydrogen, relevant to compounds like 3-(1-Amino-3-hydroxypropyl)phenol. This research sheds light on the interaction dynamics involving hydrogen bonding and deprotonation processes (Ashokkumar et al., 2011).

4. Surface Functionalization for Catalytic Activities

Research on surface functionalized catalysts for the hydroxylation of phenol could be relevant to understanding the catalytic behavior of related compounds like 3-(1-Amino-3-hydroxypropyl)phenol. Such studies contribute to advancements in catalysis and surface chemistry (Lee et al., 2001).

5. Ortho-Selective Alkylation Studies

Investigations into the vapor-phase alkylation of phenol, which could extend to 3-(1-Amino-3-hydroxypropyl)phenol, provide insights into selective chemical modifications and the synthesis of novel compounds (Sato et al., 1999).

6. Metal Ion Coordination Studies

The coordination of amino acids like ortho-tyrosine with metal ions, which has similarities to 3-(1-Amino-3-hydroxypropyl)phenol, offers an understanding of metal-ligand interactions important in bioinorganic chemistry (Aiello et al., 2018).

Safety And Hazards

3-(1-Amino-3-hydroxypropyl)phenol is considered hazardous. It may form combustible dust concentrations in air and is harmful if swallowed or inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation .

properties

IUPAC Name

3-(1-amino-3-hydroxypropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVXJDWRKZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661559
Record name 3-(1-Amino-3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Amino-3-hydroxypropyl)phenol

CAS RN

683220-64-6
Record name 3-(1-Amino-3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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